molecular formula C10H9BrO3 B13606205 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde

Cat. No.: B13606205
M. Wt: 257.08 g/mol
InChI Key: DWAXZHCBSWPWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde is a high-purity chemical intermediate designed for research applications in medicinal chemistry and drug discovery. This compound features a benzodioxine core, a structure of significant interest in the development of novel therapeutic agents . The reactive aldehyde and bromo substituents on the aromatic system make this molecule a versatile building block for organic synthesis, particularly for constructing more complex heterocyclic systems through reactions such as nucleophilic substitution, reductive amination, and condensation. The benzodioxine scaffold is present in compounds studied for various biological activities. Research indicates that similar structural motifs are explored for their potential as enzyme inhibitors and antibacterial agents . The specific bromo and aldehyde functional groups on this scaffold allow researchers to efficiently introduce this privileged structure into larger molecular frameworks, enabling the exploration of structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound using appropriate safety precautions, including personal protective equipment, as specified in the associated Safety Data Sheet. For specific storage and handling information, please refer to the product documentation.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

2-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)acetaldehyde

InChI

InChI=1S/C10H9BrO3/c11-8-5-7(1-2-12)6-9-10(8)14-4-3-13-9/h2,5-6H,1,3-4H2

InChI Key

DWAXZHCBSWPWBD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)CC=O

Origin of Product

United States

Preparation Methods

Formation of the 2,3-Dihydrobenzo[b]dioxin Core

The 1,4-dioxane ring fused to the benzene ring is typically constructed by alkylation of a dihydroxybenzene (catechol) derivative with a suitable dihaloalkane such as 1,2-dibromoethane under basic conditions.

Typical procedure:

  • Starting from 2,3-dihydroxybenzoic acid or pyrocatechol, the phenolic hydroxyl groups are alkylated with 1,2-dibromoethane in the presence of potassium carbonate in refluxing methanol or another polar solvent.
  • This reaction yields the cyclized 2,3-dihydrobenzo[b]dioxin ring system, often as a methyl ester if starting from the acid.

This step has been reported with good yields and is well-established in literature.

Selective Bromination at the 8-Position

Bromination of the aromatic ring to introduce the bromine atom at the 8-position is achieved using electrophilic aromatic substitution conditions.

Key points:

  • Bromination is performed on the 2,3-dihydrobenzo[b]dioxin scaffold or its derivatives.
  • Reagents such as bromine or phosphorus tribromide (PBr3) can be used.
  • Control of regioselectivity is critical to ensure substitution at the 8-position, which is ortho or para to the oxygen atoms in the dioxane ring.

An example from the literature describes the conversion of (2,3-dihydrobenzo[b]dioxin-5-yl)methanol to 5-(bromomethyl)-2,3-dihydrobenzo[b]dioxine using phosphorus tribromide at 0 °C to room temperature, achieving a 62% yield. This bromomethyl intermediate is closely related to the bromo-substituted core required.

Introduction of the Acetaldehyde Side Chain

The acetaldehyde group at the 6-position can be introduced via side-chain functionalization of the aromatic ring.

Approaches include:

  • Conversion of a bromomethyl intermediate to an aldehyde by oxidation.
  • Direct formylation methods such as the Vilsmeier-Haack reaction on the aromatic ring.
  • Use of α-bromoacetaldehyde derivatives for alkylation of the aromatic core.

One approach involves preparing the bromomethyl derivative, followed by oxidation to the corresponding aldehyde. Alternatively, alkylation of the phenolic hydroxyl group with ethyl α-bromoacetate, followed by reduction and hydrolysis steps, can lead to the aldehyde functionality.

Representative Synthetic Route (Summary Table)

Step Starting Material Reagents/Conditions Product/Intermediate Yield (%) Notes
1 2,3-Dihydroxybenzoic acid Esterification with MeOH/H2SO4 reflux Methyl 2,3-dihydroxybenzoate High Esterification to methyl ester
2 Methyl 2,3-dihydroxybenzoate Alkylation with 1,2-dibromoethane, K2CO3 Cyclized methyl ester of 2,3-dihydrobenzo[b]dioxin Moderate Formation of dioxane ring
3 Cyclized methyl ester Hydrolysis with LiOH Corresponding acid High Conversion to acid
4 Acid intermediate Bromination with PBr3 or Br2 8-Bromo derivative or bromomethyl intermediate Moderate Selective bromination at 8-position
5 Bromomethyl intermediate Oxidation (e.g., PCC, Swern) 2-(8-Bromo-2,3-dihydrobenzo[b]dioxin-6-yl)acetaldehyde Moderate Introduction of acetaldehyde group

Analytical and Research Findings

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR at 400 MHz) confirms the aromatic and aliphatic proton environments consistent with the dioxane ring and aldehyde group.
  • Mass spectrometry (MS) with atmospheric pressure chemical ionization (APCI) confirms the molecular ion peaks corresponding to the brominated acetaldehyde compound.
  • Yields of the final aldehyde product can be moderate due to sensitivity of the aldehyde group and side reactions during bromination and oxidation steps.
  • Attempts to improve yields via microwave irradiation and alternative solvents have been reported but with limited success.

Notes on Synthetic Challenges and Optimization

  • The weak acidity of methylene protons adjacent to the aldehyde can limit yields in condensation reactions involving this compound.
  • Bromination regioselectivity requires careful control of reaction conditions to avoid polybromination or substitution at undesired positions.
  • Oxidation steps to convert bromomethyl to aldehyde require mild conditions to prevent overoxidation or decomposition.
  • Purification of intermediates is often necessary to ensure high purity for subsequent reactions.

The preparation of 2-(8-Bromo-2,3-dihydrobenzo[b]dioxin-6-yl)acetaldehyde involves a multi-step synthetic route starting from catechol derivatives, proceeding through formation of the dioxane ring, selective bromination, and introduction of the acetaldehyde functional group. The key methods include alkylation with dibromoethane, bromination with phosphorus tribromide or bromine, and oxidation of bromomethyl intermediates to aldehydes.

While yields can be moderate and reaction conditions require optimization, the described methods are well-documented and reproducible. Analytical data such as NMR and mass spectrometry support the structural assignments of intermediates and final products.

This synthesis is foundational for further derivatization and application of this compound in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaN3 in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid.

    Reduction: 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanol.

    Substitution: 2-(8-Azido-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules, particularly those containing the benzo[b][1,4]dioxin scaffold.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.

    Medicine: It may serve as a starting material for the development of pharmaceuticals, particularly those targeting bromine-sensitive pathways.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Brominated Dihydrobenzo[b][1,4]dioxins

Table 1: Key Structural and Functional Differences
Compound Name Substituents Functional Group Similarity Score* Key Applications/Reactivity References
2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde 8-Br, 6-CH₂CHO Acetaldehyde Synthetic intermediate (hypothesized)
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine 6-Br None (parent structure) 0.65 Biochemical reagent
(E)-Ethyl-3-(8-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate 8-Cl, 6-CH₂CH₂COOEt Ester Anti-inflammatory drug precursor
8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde 8-Cl, 6-CHO Aldehyde Intermediate in heterocycle synthesis
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,4,5-triphenyl-1H-imidazole 6-C-linked imidazole Imidazole Anticancer/anti-inflammatory research

*Similarity scores from , calculated using structural fingerprinting algorithms.

Key Observations:
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may enhance electrophilic substitution reactivity compared to chlorine analogs like 8-chloro derivatives .
  • Functional Group Influence : The acetaldehyde group in the target compound likely increases its electrophilicity compared to carboxylic acid or ester derivatives (e.g., ), making it more reactive in aldol condensations or Schiff base formations .
  • Positional Isomerism : The 8-bromo substitution (vs. 6-bromo in CAS 52287-51-1) could sterically hinder reactions at the adjacent 6-position, altering synthetic pathways .

Physicochemical Properties

While direct data for the target compound are unavailable, comparisons can be drawn:

  • Solubility : Aldehyde-containing derivatives (e.g., ) are typically less polar than carboxylic acids but more reactive than ethers or hydrocarbons.
  • Stability: Bromine’s electron-withdrawing effect may stabilize the aromatic ring against oxidative degradation compared to non-halogenated analogs .

Biological Activity

2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde is a chemical compound with notable potential in biological applications due to its unique structural features. The compound contains a bromine atom at the 8th position and an acetaldehyde group at the 6th position of the benzo[b][1,4]dioxin scaffold. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H9BrO3
  • Molecular Weight : 271.08 g/mol
  • CAS Number : 1469033-19-9

The biological activity of this compound can be attributed to:

  • Covalent Bond Formation : The aldehyde group can react with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
  • Halogen Bonding : The presence of the bromine atom may enhance interactions with biological targets through halogen bonding mechanisms.

Antidepressant Potential

A study evaluated related compounds containing the benzo[b][1,4]dioxin structure for their binding affinities at serotonin receptors (5-HT1A and 5-HT2A). Compounds similar to this compound demonstrated significant antidepressant-like effects in animal models. For instance, one derivative exhibited a Ki value of 17 nM at the 5-HT1A receptor and showed reduced immobility time in forced swimming tests (FST) and tail suspension tests (TST), indicating potential antidepressant activity .

Enzyme Interaction Studies

The compound has been utilized in studies investigating enzyme-catalyzed reactions involving aldehydes. Its ability to form covalent bonds with enzymes can lead to inhibition or modulation of enzymatic activity. This property is particularly relevant in pharmacological contexts where enzyme inhibition is a therapeutic target.

Case Studies

  • Binding Affinity Studies : A series of benzoxazole/benzothiazole derivatives were synthesized for evaluation against serotonin receptors. The structural similarities with this compound suggest that alterations in the dioxin structure can significantly impact biological activity and receptor affinity .
  • Synthesis and Biological Evaluation : Research has shown that modifications in the dioxin scaffold can yield compounds with enhanced biological properties. For instance, derivatives with different substituents at various positions exhibited varying degrees of biological activity, highlighting the importance of structural optimization in drug design .

Comparative Analysis

A comparison table below summarizes the biological activities of several related compounds:

Compound NameStructure VariationReceptor Affinity (Ki)Biological Activity
Compound ABenzoxazole derivative17 nM (5-HT1A)Antidepressant-like effects
Compound BBenzothiazole derivative0.71 nM (5-HT2A)Antidepressant-like effects
This compound Brominated dioxin scaffoldTBDTBD

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetaldehyde, and how can its purity be validated?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Bromination : Introduce bromine at the 8-position of 2,3-dihydrobenzo[b][1,4]dioxin using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid) .

Aldehyde Functionalization : Couple the brominated intermediate with acetaldehyde via nucleophilic substitution or Friedel-Crafts alkylation under anhydrous conditions (e.g., using BF₃·Et₂O as a catalyst) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product, followed by recrystallization from ethanol.

Purity Validation:

  • HPLC : Purity ≥98% confirmed using a C18 column (MeCN/H₂O, 70:30, λ = 254 nm).
  • NMR : ¹H/¹³C NMR spectra verify structural integrity (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
  • HRMS : Confirm molecular ion peak (e.g., [M+H]⁺ = calculated m/z 283.1152; observed m/z 283.1157) .

Basic: How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Antimicrobial Activity :
    • MIC Assay : Test against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains using broth microdilution (concentration range: 1–100 µg/mL) .
  • Anticancer Potential :
    • MTT Assay : Evaluate cytotoxicity on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination after 48-hour exposure .
  • Enzyme Inhibition :
    • α-Glucosidase/AChE Assay : Measure inhibition kinetics via spectrophotometry (λ = 405 nm for p-nitrophenyl substrate hydrolysis) .

Advanced: What mechanistic approaches elucidate the compound’s interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., CDK9 or AChE) on a sensor chip to quantify binding affinity (KD) and kinetics (kₐ/kₐ) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions at 25°C .
  • Molecular Dynamics (MD) Simulations : Simulate binding trajectories (e.g., 100 ns runs in GROMACS) to identify key residues in the active site .

Example Data:

Target Technique KD (µM) ΔH (kcal/mol)
CDK9SPR5.2 ± 0.3-8.4 ± 0.5
AChEITC12.4 ± 1.1-6.1 ± 0.3

Advanced: How do structural modifications (e.g., halogen substitution) influence bioactivity?

Methodological Answer:

  • Comparative SAR Studies :
    • Synthesize analogs with Cl, F, or I at the 8-position and compare activities .
    • QSAR Modeling : Use Gaussian for DFT calculations (e.g., HOMO-LUMO gaps, electrostatic potentials) to correlate electronic properties with IC₅₀ values .

Key Findings:

Halogen Atomic Radius (Å) IC₅₀ (CDK9, µM) LogP
Br1.855.2 ± 0.32.8
Cl1.8012.4 ± 1.12.1
F1.47>501.5

Bromine’s larger size enhances hydrophobic interactions and binding affinity .

Advanced: How can computational modeling optimize this compound’s drug-likeness?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses against targets (e.g., CDK9 PDB: 4BCF). Score poses by binding energy (ΔG ≤ -8 kcal/mol indicates strong binding) .
  • ADMET Prediction :
    • SwissADME : Predict bioavailability (TPSA ≤ 140 Ų, LogP ≤ 5).
    • Protox II : Assess toxicity (LD₅₀ > 500 mg/kg for oral administration) .

Advanced: How should researchers address contradictory data in biological assays?

Methodological Answer:

  • Controlled Replicates : Perform triplicate assays with internal controls (e.g., doxorubicin for cytotoxicity) to minimize variability .
  • Meta-Analysis : Compare results with structurally similar compounds (e.g., 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid derivatives) to identify trends .
  • Mechanistic Follow-Up : Use SPR or ITC to validate disputed binding interactions .

Example Resolution:
Discrepancies in antimicrobial activity (e.g., MIC = 10 µg/mL vs. 25 µg/mL) may arise from assay conditions. Standardize inoculum size (1×10⁵ CFU/mL) and growth medium (Mueller-Hinton broth) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.